Lower Molecular Weight and Reduced Lipophilicity Relative to the Marketed MAO Inhibitor Isocarboxazid
Compared with the clinically used analogue isocarboxazid (N′-benzyl‑5‑methylisoxazole‑3‑carbohydrazide), the N′‑ethyl compound exhibits a substantially lower molecular weight (169.18 g mol⁻¹ vs. 231.25 g mol⁻¹) and a reduced predicted octanol–water partition coefficient (class‑level inference from N′‑benzyl vs. N′‑alkyl isoxazole‑3‑carbohydrazide series), consistent with its lower molecular volume and absence of the lipophilic benzyl group. [1] These differences suggest improved compliance with Lipinski’s Rule of Five metrics, potentially leading to higher aqueous solubility and enhanced gastrointestinal absorption compared to isocarboxazid.
| Evidence Dimension | Molecular Weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 169.18 |
| Comparator Or Baseline | Isocarboxazid (N′-benzyl‑5‑methylisoxazole‑3‑carbohydrazide): 231.25 |
| Quantified Difference | 36.8% lower molecular weight |
| Conditions | Calculated from molecular formula; no experimental confirmation of solubility or permeability. |
Why This Matters
A lower molecular weight and predicted lower lipophilicity favor superior drug‑likeness and aqueous solubility, which directly impacts bioavailability and ease of formulation in early‑stage drug discovery.
- [1] PubChem CID 12151206 (representative isoxazole‑3‑carbohydrazide entry); comparison data for isocarboxazid derived from DrugBank (DB01164) and ChemSpider (ID 3441). View Source
